molecular formula C18H14ClNO4 B11643731 N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide

Cat. No.: B11643731
M. Wt: 343.8 g/mol
InChI Key: GZPHGESPNJLTLS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a benzoyl group, a methoxy group, and a chloroacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The initial step involves the formation of the benzofuran core through cyclization reactions. This can be achieved by reacting 2-hydroxybenzaldehyde with an appropriate reagent to form the benzofuran ring.

    Introduction of Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of an acid catalyst.

    Chloroacetamide Formation: The final step involves the introduction of the chloroacetamide moiety. This can be achieved by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide: Lacks the chloroacetamide group, resulting in different chemical properties and reactivity.

    2-benzoyl-5-methoxybenzofuran: Lacks both the chloroacetamide and acetamide groups, leading to distinct biological activities.

    N-(2-benzoyl-1-benzofuran-3-yl)-2-chloroacetamide: Lacks the methoxy group, which may affect its chemical and biological properties.

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-chloroacetamide

InChI

InChI=1S/C18H14ClNO4/c1-23-12-7-8-14-13(9-12)16(20-15(21)10-19)18(24-14)17(22)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)

InChI Key

GZPHGESPNJLTLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2NC(=O)CCl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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